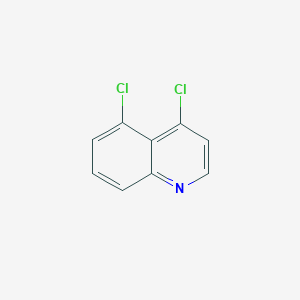
4,5-Dichloroquinoline
Descripción general
Descripción
The compound 4,5-dichloroquinoline is a chlorinated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their pharmacological properties. The presence of chlorine atoms on the quinoline nucleus can significantly alter the chemical and biological activities of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of substituents into the quinoline ring to achieve desired properties. For instance, a general synthesis approach for 4-substituted quinolines has been developed, which includes the conversion of a nitroquinolone into a chloroquinoline, followed by the introduction of various substituents . Although this paper does not specifically mention 4,5-dichloroquinoline, the methodology could potentially be applied to synthesize this compound by introducing chlorine at the appropriate positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be confirmed using techniques such as X-ray crystallography, NMR, and MS spectra . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the bonds. For chloroquinoline derivatives, X-ray crystallography can reveal the presence of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's properties .
Chemical Reactions Analysis
Chloroquinoline derivatives can participate in various chemical reactions due to the presence of reactive chlorine atoms. These reactions include nucleophilic aromatic substitution, which can be used to introduce different functional groups into the quinoline ring . Additionally, the reactivity of chloroquinoline derivatives can be exploited in cyclization reactions to form complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The introduction of chlorine atoms can increase the compound's lipophilicity, which can affect its absorption and distribution in biological systems . The crystal packing of these compounds can be stabilized by various intermolecular interactions, leading to the formation of a three-dimensional supramolecular network . Furthermore, the presence of chlorine can enhance the antioxidant activity of quinoline derivatives, as demonstrated by their ability to reduce high glucose levels in the human body .
Aplicaciones Científicas De Investigación
Anti-Cancer Potential
Chloroquine (CQ) and hydroxychloroquine (HCQ), derivatives of 4-aminoquinoline, have been explored for their anti-cancer properties. These compounds can sensitize tumor cells to various drugs, enhancing the therapeutic activity in cancer treatment. They exert effects on both cancer cells and the tumor microenvironment, impacting pathways like Toll-like receptor 9 and CXCR4-CXCL12, as well as affecting tumor vasculature and immune response (Verbaanderd et al., 2017).
Antimicrobial Activity
Novel quinoline-based pyrimidine motifs, including 4,5-dichloroquinoline derivatives, have shown promising antimicrobial activities. These compounds have demonstrated significant antitubercular and broad-spectrum antibacterial activities against various strains, with certain derivatives also exhibiting potent antifungal properties (Desai et al., 2014).
Computational Studies for COVID-19 Treatment
In the context of the COVID-19 pandemic, derivatives of chloroquine, including those related to 4,5-dichloroquinoline, were computationally studied for potential efficacy against the coronavirus. These studies involved extensive computational analysis using docking and cheminformatics to explore the use of these metabolites in treating COVID-19 (Vaidya & Vyas, 2020).
Patent Review for Chloroquine-Containing Compounds
Recent patents have highlighted various novel compounds and compositions based on chloroquine, a close relative of 4,5-dichloroquinoline. These patents cover a range of potential therapeutic applications, from infectious diseases to cancer therapy, emphasizing the versatility of chloroquine and its derivatives (Njaria et al., 2015).
Chemotherapeutic Antimalarial Agents
4-Aminoquinolines, closely related to 4,5-dichloroquinoline, have been extensively researched as chemotherapeutic antimalarial agents. These compounds have a significant impact on chloroquine-resistant strains of Plasmodium falciparum, with ongoing research into their mechanism of action and toxicity (O’Neill et al., 2006).
Synthesis and Antimicrobial Activity of Quinoline Derivatives
Novel quinoline derivatives containing pyrazoline and pyridine analogues have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant inhibitory action against various bacterial and fungal strains (Desai et al., 2016).
Enhancement of Chemotherapy
Studies have shown that chloroquine can enhance the efficacy of chemotherapy in cancer treatment. This enhancement is independent of autophagy inhibition, suggesting that chloroquine and its derivatives could be valuable in cancer therapy beyond their conventional roles (Maycotte et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZMBGPVGUVXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302230 | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroquinoline | |
CAS RN |
21617-18-5 | |
| Record name | 21617-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



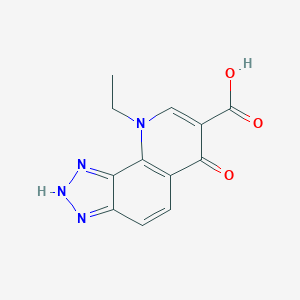
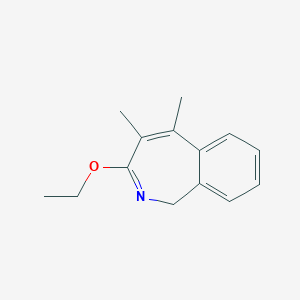
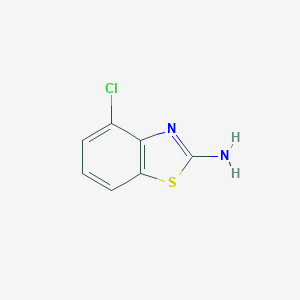
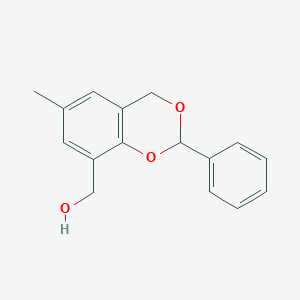
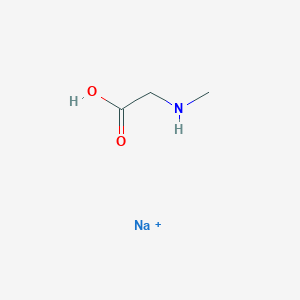
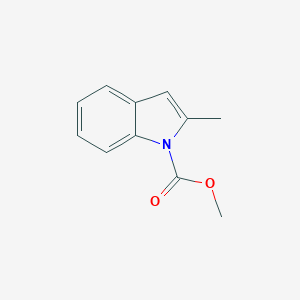
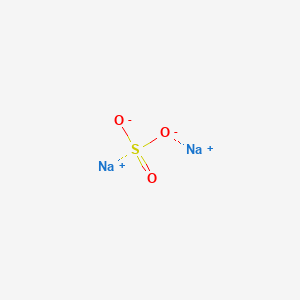
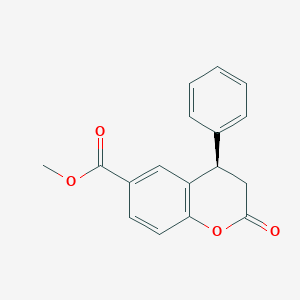
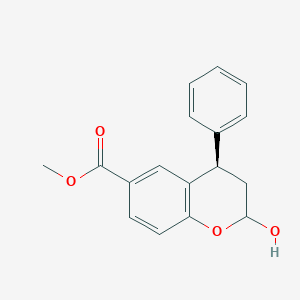


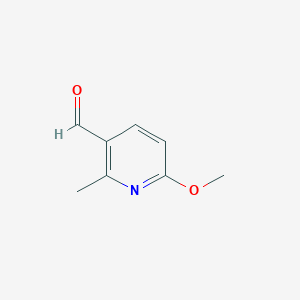
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)